molecular formula C14H25NO B108275 N-Methyl-N-((3-methyl-2-norbornyl)methyl)butyramide CAS No. 18966-37-5

N-Methyl-N-((3-methyl-2-norbornyl)methyl)butyramide

Cat. No. B108275
CAS RN: 18966-37-5
M. Wt: 223.35 g/mol
InChI Key: HGQQQGHQJMYPEQ-UHFFFAOYSA-N
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Description

N-Methyl-N-((3-methyl-2-norbornyl)methyl)butyramide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NMNBM or Troparil and belongs to the class of phenyltropanes. The compound has a unique structure that makes it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of NMNBM involves the inhibition of dopamine reuptake by binding to the DAT protein. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. The compound has also been found to exhibit moderate affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
NMNBM has been shown to have significant effects on the central nervous system (CNS), including increased locomotor activity, hyperactivity, and stereotypy. The compound has also been found to increase dopamine release in the striatum and nucleus accumbens, which are regions associated with reward and motivation. NMNBM has been shown to have a negligible effect on serotonin and norepinephrine levels.

Advantages and Limitations for Lab Experiments

NMNBM has several advantages for use in lab experiments, including its selective inhibition of DAT and its ability to cross the blood-brain barrier. The compound has also been found to have a long half-life, making it a suitable candidate for in vivo studies. However, the compound has limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the study of NMNBM, including the development of new drugs for the treatment of drug addiction and other neurological disorders. The compound's potential use in the treatment of Parkinson's disease, depression, and ADHD also requires further investigation. Additionally, the synthesis of new analogs of NMNBM and the study of their pharmacological properties may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
NMNBM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique structure and selective inhibition of DAT make it a promising candidate for the treatment of drug addiction and other neurological disorders. The compound's potential use in the development of new drugs for the treatment of Parkinson's disease, depression, and ADHD requires further investigation. The study of NMNBM and its analogs may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of NMNBM involves several steps, including the reaction of tropinone with methylamine, followed by reduction with sodium borohydride and acylation with butyryl chloride. The final product is purified using chromatography techniques. The synthesis method of NMNBM is complex and requires expertise in organic chemistry.

Scientific Research Applications

NMNBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. The compound has been found to exhibit dopamine transporter (DAT) inhibitory activity, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. NMNBM has also been studied for its potential use in the development of new drugs for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

18966-37-5

Product Name

N-Methyl-N-((3-methyl-2-norbornyl)methyl)butyramide

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide

InChI

InChI=1S/C14H25NO/c1-4-5-14(16)15(3)9-13-10(2)11-6-7-12(13)8-11/h10-13H,4-9H2,1-3H3

InChI Key

HGQQQGHQJMYPEQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C)CC1C(C2CCC1C2)C

Canonical SMILES

CCCC(=O)N(C)CC1C(C2CCC1C2)C

synonyms

N-Methyl-N-[(3-methyl-2-norbornyl)methyl]butyramide

Origin of Product

United States

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